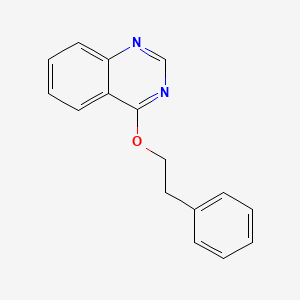![molecular formula C8H5ClN2O B1148708 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride CAS No. 1261784-70-6](/img/new.no-structure.jpg)
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a carbonyl chloride functional group at the fourth position. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride typically involves the cyclization of appropriate precursors followed by chlorination. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde to form the pyrrolo[2,3-b]pyridine core. This intermediate is then subjected to chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in the industrial synthesis of this compound .
化学反応の分析
Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The pyridine ring can undergo oxidation to form N-oxides, while reduction can lead to the formation of dihydropyridine derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
N-oxides: Resulting from oxidation reactions.
Dihydropyridine Derivatives: Produced via reduction reactions.
科学的研究の応用
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral drugs.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is primarily related to its ability to interact with biological targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding with target molecules, modulating their function .
類似化合物との比較
1H-pyrrolo[2,3-b]pyridine: Lacks the carbonyl chloride group but shares the core structure.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.
1H-indole-3-carbonyl chloride: Contains an indole ring instead of a pyridine ring.
Uniqueness: 1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This functional group also enhances its potential as an intermediate in the synthesis of biologically active compounds .
特性
CAS番号 |
1261784-70-6 |
|---|---|
分子式 |
C8H5ClN2O |
分子量 |
180.5911 |
同義語 |
1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)


![tert-butyl N-[(3R,4R)-1-benzyl-3-methylpiperidin-4-yl]-N-propylcarbamate](/img/structure/B1148634.png)

